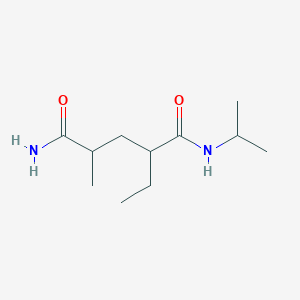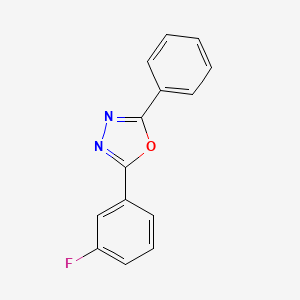
(2S,3S)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine is a complex organic compound that combines the properties of both a dihydroxybutanedioic acid and a phenothiazine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine typically involves multiple steps:
Synthesis of (2S,3S)-2,3-dihydroxybutanedioic acid: This can be achieved through the oxidation of tartaric acid under controlled conditions.
Synthesis of N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine: This involves the alkylation of phenothiazine with appropriate alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic hydrogenation: for reduction steps.
Chromatographic techniques: for purification.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety.
Reduction: Reduction reactions can occur at the dihydroxybutanedioic acid part.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation products: Oxidized phenothiazine derivatives.
Reduction products: Reduced dihydroxybutanedioic acid derivatives.
Substitution products: Substituted amine derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a catalyst in organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Biochemical Studies: It is used in studies involving biochemical pathways.
Medicine
Pharmaceuticals: Potential use in drug development for its pharmacological properties.
Diagnostics: Utilized in diagnostic assays.
Industry
Material Science: Application in the development of new materials with specific properties.
Chemical Manufacturing: Used in the production of various chemicals.
作用機序
The mechanism of action of (2S,3S)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The phenothiazine moiety is known for its ability to interact with neurotransmitter receptors, while the dihydroxybutanedioic acid part may influence metabolic pathways.
類似化合物との比較
Similar Compounds
Phenothiazine derivatives: Chlorpromazine, promethazine.
Dihydroxybutanedioic acid derivatives: Tartaric acid, malic acid.
Uniqueness
The uniqueness of (2S,3S)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine lies in its combined structure, which imparts both the properties of phenothiazine derivatives and dihydroxybutanedioic acid derivatives
特性
分子式 |
C40H50N4O6S2 |
|---|---|
分子量 |
747.0 g/mol |
IUPAC名 |
(2S,3S)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine |
InChI |
InChI=1S/2C18H22N2S.C4H6O6/c2*1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h2*4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..0/s1 |
InChIキー |
AJZJIYUOOJLBAU-RNKHSWPKSA-N |
異性体SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


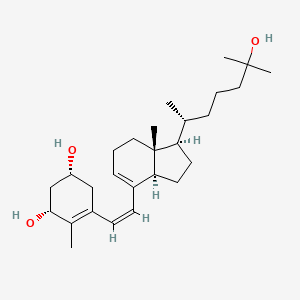
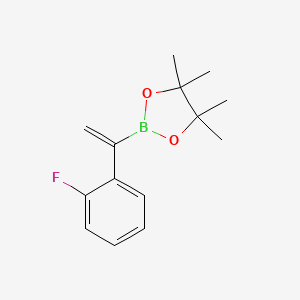
![[9,9'-Bifluorenylidene]-2,2',7,7'-tetrayltetraboronic acid](/img/structure/B13412956.png)
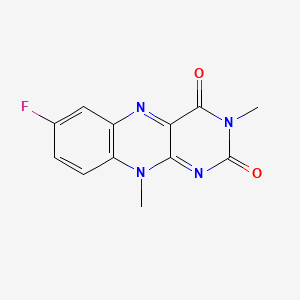
![3-O-[(1,1-Dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose](/img/structure/B13412965.png)
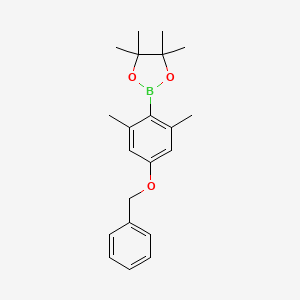
![Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate](/img/structure/B13412974.png)

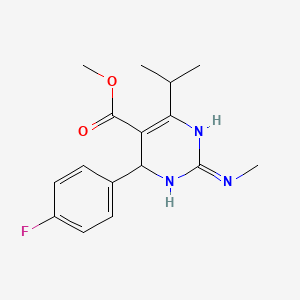

![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B13413005.png)
